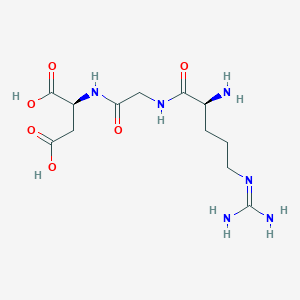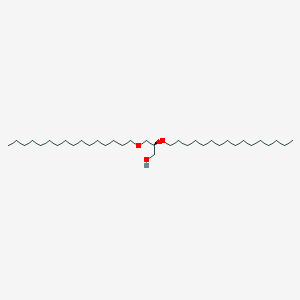
1,2-O-Dihexadecil-sn-glicerol
Descripción general
Descripción
DG (O-16:0/O-16:0/0:0) , pertenece a la clase de éteres de gliceril dialquílicos. Su estructura química presenta grupos hexadecilo en las posiciones sn-1 y sn-2, imitando la estructura del diacilglicerol (DAG). Los DAG desempeñan roles esenciales en las vías de señalización celular, lo que hace que este compuesto sea intrigante para la investigación y las aplicaciones .
Aplicaciones Científicas De Investigación
El 1,2-O-Dihexadecil-sn-glicerol encuentra aplicaciones en:
Bioquímica de lípidos: El estudio del metabolismo de lípidos, la dinámica de membrana y las interacciones lípido-proteína.
Glicolípidos sintéticos: Como anclaje lipídico en la síntesis de glicolípidos que contienen lactosa.
Señalización celular: Investigando las vías de señalización mediadas por DAG.
Mecanismo De Acción
Es probable que el compuesto influya en los procesos celulares a través de su parecido con el DAG. Puede activar la proteína quinasa C (PKC) y otras cascadas de señalización. Se necesitan más investigaciones para dilucidar los objetivos moleculares y las vías específicas.
Análisis Bioquímico
Biochemical Properties
1,2-O-Dihexadecyl-sn-glycerol plays a significant role in biochemical reactions, particularly as a lipid anchor in the synthesis of glycolipids. It interacts with enzymes such as protein kinase C (PKC), which is activated by diacylglycerol. This interaction is crucial for the regulation of various cellular processes, including signal transduction pathways. The compound’s ability to mimic diacylglycerol allows it to participate in lipid signaling, influencing the activity of PKC and other related proteins .
Cellular Effects
1,2-O-Dihexadecyl-sn-glycerol affects various cell types by modulating cellular processes such as signal transduction, gene expression, and metabolism. In particular, it influences cell signaling pathways by activating PKC, leading to downstream effects on gene expression and cellular metabolism. This compound has been shown to alter the expression of genes involved in lipid metabolism and inflammatory responses, highlighting its impact on cellular function .
Molecular Mechanism
At the molecular level, 1,2-O-Dihexadecyl-sn-glycerol exerts its effects through binding interactions with PKC and other lipid-binding proteins. By mimicking diacylglycerol, it activates PKC, which then phosphorylates target proteins involved in various signaling pathways. This activation can lead to changes in gene expression, enzyme activity, and cellular responses. The compound’s structure allows it to integrate into lipid membranes, further influencing membrane-associated signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-O-Dihexadecyl-sn-glycerol can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to 1,2-O-Dihexadecyl-sn-glycerol can lead to sustained activation of PKC and other signaling pathways, potentially resulting in altered cellular functions and metabolic states .
Dosage Effects in Animal Models
The effects of 1,2-O-Dihexadecyl-sn-glycerol vary with different dosages in animal models. At lower doses, the compound can effectively activate PKC and modulate signaling pathways without causing significant toxicity. At higher doses, it may induce adverse effects such as inflammation or metabolic disturbances. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical response .
Metabolic Pathways
1,2-O-Dihexadecyl-sn-glycerol is involved in metabolic pathways related to lipid signaling and metabolism. It interacts with enzymes such as PKC and other lipid-modifying enzymes, influencing metabolic flux and the levels of various metabolites. The compound’s role in these pathways highlights its importance in regulating lipid homeostasis and cellular energy balance .
Transport and Distribution
Within cells and tissues, 1,2-O-Dihexadecyl-sn-glycerol is transported and distributed through interactions with lipid transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipid solubility and affinity for membrane-associated proteins .
Subcellular Localization
1,2-O-Dihexadecyl-sn-glycerol is primarily localized to cellular membranes, where it integrates into lipid bilayers and interacts with membrane-associated proteins. This localization is crucial for its function in activating PKC and other signaling molecules. Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its activity and specificity .
Métodos De Preparación
Rutas sintéticas:: El 1,2-O-Dihexadecil-sn-glicerol se puede sintetizar a través de varios métodos, que incluyen:
Eterificación: Reaccionando glicerol con bromuro de hexadecilo o alcohol hexadecílico en condiciones apropiadas.
Esterificación catalizada por lipasa: Utilizando lipasas para esterificar selectivamente el glicerol con ácidos grasos hexadecílicos.
Síntesis química: Reacciones secuenciales que involucran glicerol y derivados hexadecílicos.
Producción industrial:: Si bien los métodos de producción a escala industrial son menos comunes, los laboratorios de investigación suelen preparar este compuesto utilizando las rutas sintéticas mencionadas anteriormente.
Análisis De Reacciones Químicas
El 1,2-O-Dihexadecil-sn-glicerol experimenta varias reacciones:
Oxidación: Se puede oxidar para formar éteres de gliceril dialquílicos con diferentes grupos funcionales.
Reducción: La reducción del enlace éter produce derivados de glicerol.
Sustitución: Las reacciones con nucleófilos pueden conducir a éteres de glicerol modificados.
Los reactivos comunes incluyen metales alcalinos, peróxido de hidrógeno y ácidos de Lewis. Los productos principales incluyen varios derivados de glicerol y lípidos modificados.
Comparación Con Compuestos Similares
El 1,2-O-Dihexadecil-sn-glicerol destaca por su estructura única. Los compuestos similares incluyen otros éteres de gliceril dialquílicos y análogos de DAG.
Propiedades
IUPAC Name |
(2S)-2,3-dihexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJMFFVPVZWNK-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


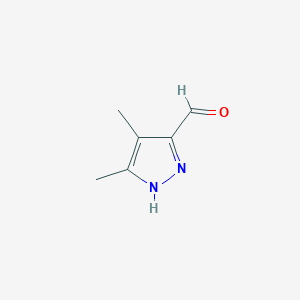
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)


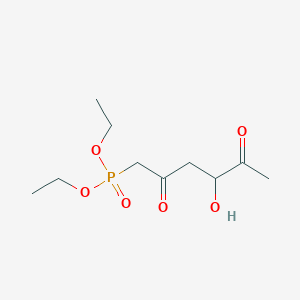
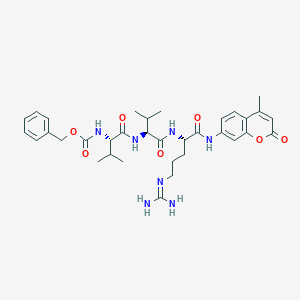

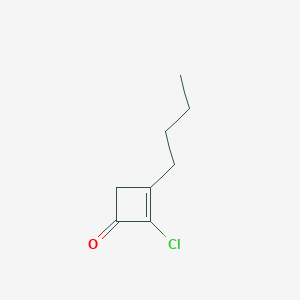
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
